N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole carboxamide derivative featuring a 2,4-dimethoxyphenylmethyl substituent at the N-position, a 5-fluoropyridin-2-ylamino group at the 2-position, and a methyl group at the 4-position of the thiazole core. Its synthesis likely follows established routes for analogous thiazole carboxamides, involving condensation of substituted nitriles with ethyl 2-bromoacetoacetate, hydrolysis to carboxylic acid intermediates, and subsequent coupling with amines . The fluorine atom on the pyridine ring may enhance metabolic stability and binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-11-17(28-19(23-11)24-16-7-5-13(20)10-21-16)18(25)22-9-12-4-6-14(26-2)8-15(12)27-3/h4-8,10H,9H2,1-3H3,(H,22,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDWMGGHKZOIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)F)C(=O)NCC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.
Introduction of the Pyridine Moiety: Coupling the thiazole intermediate with a fluoropyridine derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the Benzyl Group: Alkylation of the intermediate with 2,4-dimethoxybenzyl chloride under basic conditions.
Formation of the Carboxamide: Converting the intermediate to the final carboxamide using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization.
Purification Techniques: Use of chromatography, recrystallization, or other purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide. Thiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of the 5-fluoropyridine moiety is believed to enhance the compound's interaction with biological targets involved in tumor proliferation.
Case Study:
A study demonstrated that thiazole derivatives exhibited selective cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells. The compound's structure allows for effective binding to cancer cell receptors, leading to apoptosis in malignant cells .
Anticonvulsant Properties
Thiazole compounds have been investigated for their anticonvulsant activity. The compound under discussion has shown promise in preclinical models for treating epilepsy and other seizure disorders.
Research Findings:
In a series of experiments, thiazole-integrated compounds were evaluated for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated that certain derivatives significantly reduced seizure duration and frequency, suggesting a potential application in epilepsy management .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity.
Modifications and Efficacy
Research has shown that modifications to the thiazole ring and substitution patterns on the phenyl groups can dramatically affect biological activity. For instance, varying the position of methoxy groups on the phenyl ring has been linked to enhanced anticancer activity .
Absorption and Metabolism
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with potential for oral bioavailability.
Toxicological Assessments
Toxicological studies are essential for assessing safety profiles. Early findings suggest that while the compound exhibits therapeutic potential, careful evaluation of its safety margins is necessary before clinical application .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Key Compounds:
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () Substituents: 3-pyridinyl (non-fluorinated), 3-(trifluoromethyl)phenyl amide. Impact: The trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration but could increase off-target interactions.
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () Substituents: Morpholinomethyl (polar group), pyridin-3-yl. Impact: The morpholine moiety increases solubility and may modulate kinase selectivity by introducing steric bulk. However, the lack of fluorination on pyridine reduces electronic effects critical for ATP-binding pocket interactions .
Dasatinib (BMS-354825) () Structure: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide. Impact: The chloro-methylphenyl group and piperazinylpyrimidine tail confer pan-Src kinase inhibition (IC₅₀: 0.5–5 nM). The hydroxyethylpiperazine enhances solubility and pharmacokinetics. Compared to the target compound, dasatinib’s pyrimidine tail provides broader kinase selectivity but may increase off-target effects .
Amide Side Chain Variations
Key Compounds:
N-(4-carbamoylphenyl)furan-3-carboxamide () Substituents: Furan-3-carboxamide, carbamoylphenyl. However, the absence of a pyridinylamino group limits interactions with kinase hinge regions .
1-{4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () Substituents: Fluoroanilino, methoxybenzyl. Impact: The fluorophenyl group enhances binding affinity through halogen bonding, while the methoxybenzyl group improves solubility. However, the pyrrolidinecarboxamide core lacks the thiazole’s π-π stacking capability .
Pharmacological Screening:
- Dasatinib demonstrates nanomolar potency in cellular assays (e.g., IL-2 inhibition, ED₅₀: ~5 mg/kg in mice) and efficacy in chronic inflammation models (). The target compound’s fluoropyridinyl and dimethoxyphenyl groups may offer improved kinase selectivity but require empirical validation .
Data Tables
Table 1. Structural and Functional Comparison of Thiazole Carboxamide Derivatives
Biological Activity
N-[(2,4-Dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C14H15FN2O2S
- Molecular Weight : 262.35 g/mol
The structure includes a thiazole ring, which is known for its diverse biological activities, including anticancer properties.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated an IC50 value of approximately 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations have shown that the compound interacts with key proteins involved in cell survival pathways .
Anticonvulsant Activity
Thiazole derivatives have also been reported to possess anticonvulsant properties. In a study involving various thiazole compounds, those structurally similar to our compound showed promising results in seizure models .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often linked to their structural features:
- Substituents : The presence of electron-donating groups like methoxy on the phenyl ring enhances activity. Compounds with specific substitutions at the 4-position on the phenyl ring exhibited higher cytotoxicity .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of thiazole derivatives:
- Study on Antitumor Efficacy :
- Anticonvulsant Activity Assessment :
Summary Table of Biological Activities
| Activity Type | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| Antitumor | 1.98 | Induction of apoptosis and inhibition of proliferation |
| Anticonvulsant | Not specified | Modulation of neurotransmitter release |
Q & A
Q. How can researchers optimize the synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step reaction monitoring and condition adjustments. Key steps include:
- Amide Coupling : Use coupling agents like HATU or EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Heterocycle Formation : Cyclization of thiazole intermediates using phosphorus oxychloride (POCl₃) at 80–100°C in refluxing toluene .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
- Table 1 : Example reaction conditions from analogous compounds:
| Reaction Step | Solvent | Temp. (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Amide coupling | DMF | 25 | HATU | 72 | |
| Thiazole cyclization | Toluene | 110 | POCl₃ | 65 |
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ with TMS as an internal standard. Compare experimental shifts to computational predictions (e.g., ACD/Labs or ChemDraw) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS to confirm molecular ion peaks .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. How does the compound’s solubility and stability vary across solvents, and what formulations are suitable for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solution), ethanol, and PBS (pH 7.4). Fluorinated aromatic groups enhance solubility in polar aprotic solvents .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thiazole and amide bonds may degrade under acidic/basic conditions .
- Table 2 : Solubility of structural analogs:
| Solvent | Solubility (mg/mL) | Notes | Source |
|---|---|---|---|
| DMSO | >50 | Preferred for stocks | |
| Ethanol | 10–15 | Limited solubility |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents (e.g., 2,4-dimethoxyphenyl, 5-fluoropyridinyl) in target binding?
- Methodological Answer :
- Analog Synthesis : Replace substituents systematically (e.g., replace 5-fluoropyridinyl with chloropyridinyl or phenyl) .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (IC₅₀ comparisons) .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (microsomal assays), and bioavailability .
- Orthogonal Assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
- Dose-Response Reconciliation : Adjust in vivo dosing regimens based on clearance rates and tissue distribution studies .
Q. What strategies are effective in identifying off-target interactions or toxicity risks early in development?
- Methodological Answer :
- Proteome-Wide Screening : Use affinity chromatography with immobilized compound and LC-MS/MS to identify binding partners .
- Toxicity Prediction : Apply in silico tools (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .
- Cytotoxicity Panels : Test against HEK293 or HepG2 cells at 10 µM–100 µM concentrations with ATP-based viability assays .
Data Contradiction Analysis
Q. How can conflicting data on the compound’s metabolic stability be addressed?
- Methodological Answer :
- Cross-Laboratory Validation : Repeat assays in parallel using identical protocols (e.g., human liver microsomes + NADPH cofactor) .
- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolite formation via radio-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
